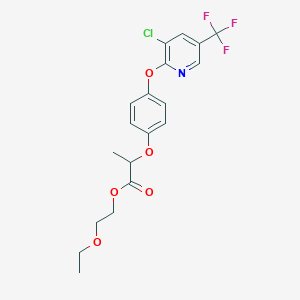

Haloxyfop-etotyl

Overview

Description

Haloxyfop-etotyl is a post-emergence herbicide used to control annual and perennial grass weeds. It belongs to the aryloxyphenoxypropionate class of herbicides and is known for its selective action, primarily targeting grass species without affecting broadleaf plants . The compound is commonly used in crops such as sugarbeet, oilseed rape, potatoes, onions, leafy vegetables, strawberries, and sunflowers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Haloxyfop-etotyl is synthesized through a series of chemical reactions involving the esterification of haloxyfop acid with ethoxyethanol. The process typically involves the following steps:

Preparation of Haloxyfop Acid: Haloxyfop acid is synthesized by reacting 3-chloro-5-trifluoromethyl-2-pyridinol with 4-(2-chloroethoxy)phenol in the presence of a base.

Esterification: The haloxyfop acid is then esterified with ethoxyethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Hydrolysis Reactions

Haloxyfop-etotyl hydrolyzes rapidly to its parent acid, haloxyfop, in aqueous environments. The reaction rate depends on pH and temperature:

| Condition | Half-Life (Days) | Source |

|---|---|---|

| pH 5 (20°C) | 26 | |

| pH 7 (22°C) | 10 | |

| pH 9 (22°C) | <1 |

Mechanism :

-

Acidic/Neutral pH : Hydrolysis proceeds via nucleophilic attack on the ester bond, forming haloxyfop acid and ethoxyethanol.

-

Alkaline pH : Accelerated by hydroxide ions, leading to complete cleavage within hours.

Photodegradation

Photolysis studies show stability variations depending on the matrix:

| Matrix | Light Conditions | Degradation Outcome | Source |

|---|---|---|---|

| Soil surface | Artificial light (40° latitude) | No degradation over 28 days | |

| Sterile water | Artificial light (pH 5) | Half-life ≈30 days |

Key Finding : Photolysis in water generates haloxyfop acid as the primary product, with no detectable secondary metabolites .

Stereochemical Inversion in Environmental Matrices

In soil, microbial activity facilitates the inversion of the inactive (S)-enantiomer to the herbicidally active (R)-form:

| Soil Type | Incubation Time | % (R)-isomer Formed | Source |

|---|---|---|---|

| Catlin loam | 12 days | 77.3–82.9% | |

| Sterilized soil | 12 days | <5% |

Mechanism : Microbial enzymes mediate the stereochemical inversion, enhancing herbicidal efficacy in agricultural systems .

Plant Metabolism Pathways

This compound is metabolized in plants through hydrolysis and conjugation:

Table 1 : Metabolite distribution in treated soybean leaves after application :

| Days Post-Treatment | Polar Metabolites (%) | Haloxyfop (%) | Ester Remaining (%) |

|---|---|---|---|

| 2 | 25–34 | 58–66 | 0–17 |

| 8 | 58–65 | 34–40 | 0–1 |

Key Pathways :

-

Hydrolysis : Esters rapidly convert to haloxyfop acid in treated leaves.

-

Conjugation : Polar metabolites (e.g., glycosides) form, which release haloxyfop under alkaline hydrolysis .

Degradation in Soil

Microbial activity drives both hydrolysis and enantiomer inversion:

| Process | Half-Life (Days) | Primary Product | Source |

|---|---|---|---|

| Ester hydrolysis | 6–12 | Haloxyfop acid | |

| (R)-isomer formation | 6–12 | >70% (R)-enriched |

Environmental Impact : Rapid degradation minimizes soil persistence, but microbial activity significantly influences residue profiles .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Haloxyfop-etotyl is an aryloxyphenoxypropionate herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This leads to the death of susceptible weeds while being less harmful to broadleaf crops. The compound is known for its rapid degradation in the environment, contributing to its safety profile when used according to guidelines.

Agricultural Applications

1. Crop Protection

this compound is primarily utilized in the following crops:

- Legumes : Effective against grassy weeds in pulses like peas and lentils.

- Oilseeds : Used in canola and sunflower cultivation.

- Cereals : Applied in wheat and barley fields to manage weed populations.

2. Residue Studies

Extensive residue studies have been conducted to evaluate this compound's safety for human consumption and environmental impact. The results indicate that residues in treated crops are generally below detectable limits, complying with Good Agricultural Practices (GAP). For instance:

- In trials conducted on peas, residues were found to be <0.1 mg/kg at application rates of 0.1 kg ai/ha .

- Similar studies on sunflower seeds reported residues ranging from <0.03 to 0.16 mg/kg depending on application rates .

Toxicological Evaluations

This compound has undergone rigorous toxicological assessments to ascertain its safety for humans and non-target organisms:

- Absorption Studies : Research indicates minimal dermal absorption (approximately 1.1% of applied dose) in humans .

- Pharmacokinetics : Studies on Fischer 344 rats demonstrated a half-life of about 1.2 days for females and 5.6 days for males, with the majority of excretion occurring via urine .

Case Study 1: Efficacy in Legume Crops

A series of trials were conducted in France and Germany to evaluate this compound's efficacy against grassy weeds in legume crops:

- Application rates of 0.1 kg ai/ha resulted in effective weed control without significant residue accumulation (>0.02 mg/kg) at harvest .

- The trials confirmed that this compound does not adversely affect the growth or yield of the target crops.

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the environmental impact of this compound application:

- The study monitored soil degradation rates and non-target species exposure. Results indicated rapid degradation of this compound in soil, reducing potential risks to groundwater contamination .

- No significant adverse effects were noted on beneficial insects or soil microorganisms, supporting its use as an environmentally friendly herbicide.

Data Tables

| Crop Type | Application Rate (kg ai/ha) | Residue Detected (mg/kg) | Country |

|---|---|---|---|

| Peas | 0.1 | <0.1 | France |

| Sunflower Seeds | 0.3 | <0.03 - 0.16 | Argentina |

| Lentils | 0.052 | <0.05 | Australia |

| Canola | 0.1 | <0.02 | Germany |

Mechanism of Action

Haloxyfop-etotyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. By disrupting the production of fatty acids, this compound effectively halts the growth of grass weeds . The compound is absorbed by the roots and foliage of the target plants and translocated to the site of action, where it inhibits ACCase .

Comparison with Similar Compounds

Haloxyfop-methyl: Another ester of haloxyfop acid, used similarly to haloxyfop-etotyl but with different physical properties.

Fluazifop-butyl: A related herbicide with a similar mode of action but different chemical structure and application spectrum.

Quizalofop-ethyl: Another member of the aryloxyphenoxypropionate class, used for controlling grass weeds in various crops.

Uniqueness: this compound is unique in its high selectivity for grass species and its effectiveness at low application rates. Its ability to be absorbed through both roots and foliage enhances its efficacy compared to some other herbicides in the same class .

Biological Activity

Haloxyfop-etotyl is a selective herbicide primarily used for controlling grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides and acts by inhibiting the enzyme acetyl-CoA carboxylase, which is critical for fatty acid synthesis in plants. This article provides an overview of its biological activity, including pharmacokinetics, metabolism, and case studies highlighting its efficacy and safety.

- Chemical Name : (RS)-2-[4-[(3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy]phenoxy)propanoic acid

- Molecular Formula : C₁₄H₁₅ClF₃NO₃

- CAS Number : 104206-82-8

This compound functions as a post-emergent herbicide, primarily targeting grass species while being safe for broadleaf crops. The herbicide inhibits the acetyl-CoA carboxylase enzyme, leading to disrupted fatty acid synthesis, which is essential for cell membrane formation and growth in plants. This mechanism results in the eventual death of susceptible grass weeds.

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied in various animal models, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

In Fischer 344 rats, this compound is rapidly absorbed from the gastrointestinal tract. Studies indicate that:

- Over 90% of an oral dose is excreted within five days.

- The half-life in male rats is approximately 5.6 days compared to 1.2 days in females, indicating sex-based differences in clearance rates .

In beagle dogs, a biphasic clearance was observed with half-lives of 1-2 hours and 34 hours, predominantly excreted via feces .

Metabolism

This compound undergoes rapid hydrolysis to its active form, haloxyfop (the parent acid), which then demonstrates stereochemical inversion from haloxyfop-S to haloxyfop-R. This inversion is nearly complete and occurs across various species, including rats and monkeys .

Case Studies on Efficacy

- Field Trials : In multiple field studies conducted on various crops such as soybeans and cotton, this compound demonstrated effective control over grass species like Echinochloa spp. and Setaria spp., with application rates ranging from 0.5 to 2.0 kg/ha .

- Toxicological Assessments : A comprehensive study assessed the toxicological profile of this compound in various animal models. No significant adverse effects were observed at recommended application rates, reinforcing its safety when used according to label instructions .

Environmental Fate and Safety

This compound's environmental fate has been evaluated through various studies:

- Soil Persistence : The compound exhibits moderate persistence in soil with a degradation half-life ranging from 3.78 to 6.96 days .

- Ecotoxicology : It poses low risk to non-target organisms based on ecotoxicological assessments, showing minimal acute toxicity to birds and aquatic organisms .

Data Table: Summary of Biological Activity Findings

| Parameter | Observations |

|---|---|

| Absorption Rate | Rapid; >90% excretion within 5 days |

| Half-life (Rats) | Males: 5.6 days; Females: 1.2 days |

| Metabolic Conversion | Rapid hydrolysis to haloxyfop |

| Environmental Persistence | Half-life in soil: 3.78 - 6.96 days |

| Ecotoxicity | Low risk to non-target species |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Haloxyfop-etotyl, and how can purity be validated?

this compound is synthesized via esterification/etherification of 2-ethoxyethyl alcohol with (RS)-2-(4'-hydroxyphenoxy)propionic acid and 2,3-dichloro-5-(trifluoromethyl)pyridine . To validate purity, researchers should:

- Use HPLC (≥98% purity threshold) coupled with mass spectrometry for structural confirmation.

- Employ H/C NMR to verify ester bond formation and absence of unreacted intermediates.

- Include a table summarizing characterization data (e.g., melting point, retention time, spectral peaks) in supplementary materials .

Q. What experimental models are suitable for studying this compound’s herbicidal efficacy?

- In vitro assays : ACCase inhibition tests using chloroplast extracts from target grasses (e.g., Lolium rigidum) to quantify IC values .

- Greenhouse trials : Dose-response experiments under controlled light/temperature conditions, with biomass reduction as the primary endpoint.

- Field studies : Randomized block designs comparing weed suppression rates across soil types and climatic zones .

Q. How should researchers design soil persistence studies for this compound?

- Sampling protocol : Collect soil cores (0–15 cm depth) at 0, 30, 60, and 90 days post-application.

- Analytical methods : Use LC-MS/MS with a detection limit of 0.01 ppm to quantify residues.

- Environmental variables : Include a table detailing soil pH, organic matter content, and microbial activity to contextualize degradation rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s phytotoxicity to non-target plants be resolved?

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., application timing, adjuvants).

- Controlled cross-species experiments : Compare sensitivity ratios between monocots and dicots using standardized growth chambers.

- Statistical reconciliation : Apply mixed-effects models to account for variability in experimental conditions .

Q. What statistical methods are optimal for interpreting dose-response relationships in efficacy trials?

- Non-linear regression : Fit data to log-logistic models (e.g., ) to estimate ED and resistance factors.

- Sensitivity analysis : Use bootstrapping to assess confidence intervals for model parameters.

- Data visualization : Present results with scatter plots overlayed by fitted curves and 95% prediction bands .

Q. What methodologies ensure reproducibility in this compound bioassays?

- Strict protocol adherence : Document all variables (e.g., solvent concentration, application volume) in supplemental materials.

- Blind replicates : Assign treatments randomly across experimental units to minimize bias.

- Inter-lab validation : Share raw data and protocols via open-access repositories (e.g., Zenodo) for cross-verification .

Q. How can multi-omics data elucidate this compound’s mode of action?

- Transcriptomics : RNA-seq of treated plants to identify ACCase-related gene suppression.

- Metabolomics : GC-MS profiling to detect accumulation of acetyl-CoA precursors.

- Integration tools : Use pathway enrichment analysis (e.g., KEGG) to map metabolic disruptions and validate hypotheses .

Q. Tables for Methodological Reference

Table 1 : Key Parameters for Soil Persistence Studies

| Parameter | Method/Instrument | Detection Limit | Reference Standard |

|---|---|---|---|

| This compound | LC-MS/MS | 0.01 ppm | EPA Method 8321B |

| Soil pH | Potentiometry | ±0.1 units | ISO 10390:2021 |

| Microbial biomass | CFU counting | 10 CFU/g | ASTM D5987-96 |

Table 2 : Statistical Models for Dose-Response Analysis

| Model Type | Application Context | Software Package |

|---|---|---|

| Log-logistic | Herbicide efficacy | R (drc package) |

| Weibull | Resistance screening | GraphPad Prism |

| ANOVA with Tukey HSD | Multi-treatment comparisons | Python (SciPy) |

Properties

IUPAC Name |

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJLZGZLQLAQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058492 | |

| Record name | Haloxyfop-etotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87237-48-7 | |

| Record name | Haloxyfop-ethoxyethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87237-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-etotyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087237487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-etotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haloxyfop-(2-ethoxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-ETOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94XN1YLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.